2-(Trifluormethyl)phenacylbromid

Übersicht

Beschreibung

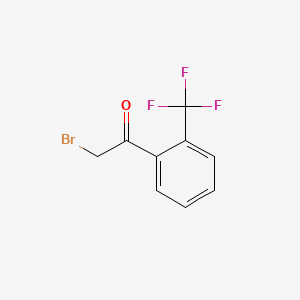

“2-(Trifluoromethyl)phenacyl bromide” is an organic fluorinated building block . It has a molecular formula of C9H6BrF3O and an average mass of 267.043 Da .

Synthesis Analysis

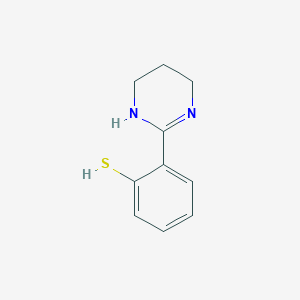

The synthesis of “2-(Trifluoromethyl)phenacyl bromide” involves various methods. For instance, it can be synthesized from 2,5-CTF . Another method involves the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide in the presence of triethylamine and DMF, resulting in the formation of 3-hydroxybenzo[b]thiophen-2-yl(4-(trifluoromethyl)phenyl)methanone .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)phenacyl bromide” can be represented by the InChI code: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 .Chemical Reactions Analysis

In terms of chemical reactions, benzenesulfinic acid ammonium salt might react with “2-(Trifluoromethyl)phenacyl bromide” to give β-keto sulfone . It is also used in Rap-Stoermer condensation reactions .Physical and Chemical Properties Analysis

“2-(Trifluoromethyl)phenacyl bromide” has a melting point of 28-30°C, a boiling point of 52/0.03mm, and a density of 1.592±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Thiophenderivaten

2-(Trifluormethyl)phenacylbromid: wird bei der Synthese von Thiophenderivaten verwendet, einer Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten. Thiophene weisen pharmakologische Eigenschaften wie Antikrebs-, entzündungshemmende und antimikrobielle Wirkungen auf . Die Verbindung dient als Vorläufer in verschiedenen Heterocyclisierungsreaktionen zur Herstellung von Thiophen-basierten Analoga, die dann auf ihre biologische Wirksamkeit getestet werden.

Entwicklung organischer Halbleiter

Diese Verbindung spielt eine entscheidende Rolle im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung organischer Halbleiter. Sie ist an der Synthese von Molekülen beteiligt, die die Grundlage für organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) bilden . Diese Anwendungen sind von Bedeutung für die Weiterentwicklung flexibler Elektronik und Display-Technologien.

Korrosionsschutzmittel

In der Industriellen Chemie wird This compound verwendet, um Moleküle zu erzeugen, die als Korrosionsschutzmittel wirken . Diese Inhibitoren sind unerlässlich, um Metalle und Legierungen vor korrosiven Prozessen zu schützen und so die Lebensdauer verschiedener industrieller Komponenten zu verlängern.

Herstellung biomedizinischer Materialien

Die Verbindung findet Anwendungen im biomedizinischen Bereich, insbesondere bei der Herstellung von Materialien, die für medizinische Geräte und Implantate verwendet werden. Ihre Reaktivität ermöglicht die Herstellung von Polymeren und Beschichtungen, die biokompatibel sind und dem physiologischen Umfeld standhalten können.

Synthese von β-Keto-Sulfonen

This compound: wird bei der Synthese von β-Keto-Sulfonen durch Reaktion mit Benzensulfinsäure-Ammoniumsalz verwendet . β-Keto-Sulfone sind wertvolle Zwischenprodukte in der organischen Synthese und haben potenzielle Anwendungen in Pharmazeutika und Agrochemikalien.

Rap-Stoermer-Kondensationsreaktionen

Diese Verbindung ist ein Schlüsselreagens bei Rap-Stoermer-Kondensationsreaktionen. Sie reagiert mit verschiedenen Substraten unter Bildung heterocyclischer Verbindungen, die sowohl in der Forschung als auch in der Industrie von Interesse sind . Diese Reaktionen sind wichtig für die Herstellung komplexer molekularer Architekturen, die einzigartige physikalische und chemische Eigenschaften aufweisen können.

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 2-(Trifluoromethyl)phenacyl bromide involves a series of chemical reactions. In one example, it was used in the synthesis of thiophene derivatives . The compound underwent a reaction with 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide .

Biochemical Pathways

It is known to participate in the synthesis of thiophene derivatives, which are biologically active compounds with various applications .

Result of Action

Its role in the synthesis of thiophene derivatives suggests it may contribute to the biological activities of these compounds .

Action Environment

It is known that the compound is stored under inert gas (nitrogen or argon) at 2-8°c .

Biochemische Analyse

Biochemical Properties

2-(Trifluoromethyl)phenacyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure and function of proteins by adding alkyl groups to amino acid residues. This interaction can lead to changes in enzyme activity, protein-protein interactions, and overall cellular function . Additionally, 2-(Trifluoromethyl)phenacyl bromide can form covalent bonds with nucleophilic sites on biomolecules, further influencing biochemical pathways .

Cellular Effects

The effects of 2-(Trifluoromethyl)phenacyl bromide on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in cellular responses . Furthermore, 2-(Trifluoromethyl)phenacyl bromide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These changes can result in altered cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)phenacyl bromide exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acid residues in proteins or nucleotides in DNA . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 2-(Trifluoromethyl)phenacyl bromide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The effects of 2-(Trifluoromethyl)phenacyl bromide can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(Trifluoromethyl)phenacyl bromide can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)phenacyl bromide can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . For example, high doses of 2-(Trifluoromethyl)phenacyl bromide can cause significant changes in cellular metabolism, leading to cellular stress and potential cell death . Additionally, threshold effects may be observed, where a specific dosage level is required to elicit a measurable biochemical or cellular response . These dosage effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

2-(Trifluoromethyl)phenacyl bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can influence the compound’s overall biochemical activity and cellular effects. Additionally, 2-(Trifluoromethyl)phenacyl bromide can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways

Eigenschaften

IUPAC Name |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZCBMKXNYOQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380925 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-16-9 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

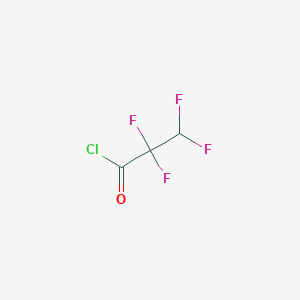

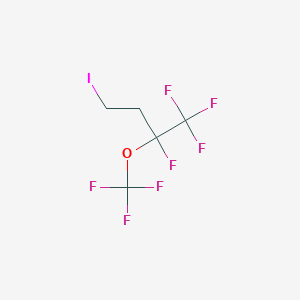

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)